4-Chloro-6,8-dimethoxy-2-methylquinoline
CAS No.:
Cat. No.: VC14887006
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12ClNO2 |
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Molecular Weight | 237.68 g/mol |
IUPAC Name | 4-chloro-6,8-dimethoxy-2-methylquinoline |
Standard InChI | InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3 |
Standard InChI Key | WDLNMJWYDJLDES-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-Chloro-6,8-dimethoxy-2-methylquinoline (C₁₂H₁₂ClNO₂) features a quinoline backbone substituted with a chlorine atom at position 4, methoxy groups at positions 6 and 8, and a methyl group at position 2. The methoxy groups enhance electron density in the aromatic system, while the chlorine atom introduces electrophilic reactivity. Key properties include:
Property | Value |
---|---|
Molecular Weight | 237.68 g/mol |
Melting Point | 185–187°C (estimated) |
Solubility | Soluble in DMSO, ethanol |
LogP (Partition Coefficient) | 2.8 (predicted) |
The spatial arrangement of substituents influences intermolecular interactions, as evidenced by its crystalline structure in analogous compounds .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves a multi-step sequence derived from methodologies applied to structurally related quinolines :
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Nitrification: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.
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Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
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Reductive Cyclization: Catalytic hydrogenation induces cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline.
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Chlorination: Treatment with phosphorus oxychloride replaces the hydroxyl group with chlorine.
For the 6,8-dimethoxy variant, adjustments to starting materials (e.g., 3,5-dimethoxyacetophenone) are required to achieve the desired substitution pattern.
Industrial Scalability
Optimized conditions for large-scale production include:
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Catalyst Recycling: Palladium on carbon (Pd/C) reused for hydrogenation steps to reduce costs.
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Solvent Selection: Ethanol-water mixtures improve yield during cyclization (85–90% efficiency) .
Reactivity and Functionalization
The compound’s chlorine atom at position 4 serves as a site for nucleophilic substitution, enabling derivatization:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Nucleophilic Aromatic Substitution | Primary amines, K₂CO₃, DMF | 4-Amino-6,8-dimethoxy-2-methylquinoline |
Suzuki–Miyaura Coupling | Boronic acids, Pd(PPh₃)₄ | Biarylquinoline derivatives |
Methoxy groups at positions 6 and 8 resist demethylation under mild conditions, preserving ring electronics during reactions.
Compound | MIC against S. aureus (μg/mL) |
---|---|
4-Chloro-6,8-dimethoxy-2-methylquinoline | 12.5 (predicted) |
Ciprofloxacin | 0.5 |
Comparative Analysis with Structural Analogs
Substituent positioning critically impacts biological and chemical behavior:
Compound | Key Differences | Bioactivity Trend |
---|---|---|
4-Chloro-6,7-dimethoxy-2-methylquinoline | Methoxy at 6,7 | Higher kinase inhibition |
4-Chloro-6,8-dimethoxy-2-methylquinoline | Methoxy at 6,8 | Enhanced solubility |
4-Chloro-2,8-dimethylquinoline | Methyl at 2,8 | Reduced antimicrobial potency |
The 6,8-dimethoxy configuration improves aqueous solubility (by 40% compared to 6,7-isomers), favoring pharmaceutical formulation .
Applications in Materials Science
Quinoline derivatives contribute to optoelectronic materials due to their planar structure and π-conjugation:
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